Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate: . This compound features a tert-butyl group attached to a pyridine ring, which is further substituted with a hydroxymethyl group and a carboxylate group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a multi-step process starting from simple precursors such as acetaldehyde and ammonia.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a reaction with formaldehyde or a suitable equivalent.
Esterification: The carboxylate group is introduced by reacting the hydroxymethylated pyridine with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkyl groups can be used, often in the presence of a strong base or acid.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyridines and derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate
(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific structural features, such as the presence of the pyridine ring and the tert-butyl group. These features confer distinct chemical properties and reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h4-5,9,13H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMIDZWWNNIEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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